3-Hexenedioic acid
Overview
Description
3-Hexenedioic acid, also known as trans-β-Hydromuconic acid, is a chemical compound with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a mono-isotopic mass of 144.042252 Da .
Synthesis Analysis
The electrochemical hydrogenation of cis,cis-muconic acid, a bioprivileged intermediate, can be used to produce trans-3-hexenedioic acid . This process involves microbial and electrochemical conversions and has been shown to enhance productivity by over 50 times . The broth composition, specifically a neutral pH and high cis,cis-muconic acid titer obtained from bacteria, plays a significant role in enhancing the electrochemical hydrogenation .
Molecular Structure Analysis
The (Z)-3-Hexenedioic acid molecule contains a total of 17 bonds. There are 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups . The 2D chemical structure image of (Z)-3-Hexenedioic acid is also called the skeletal formula, which is the standard notation for organic molecules .
Chemical Reactions Analysis
The electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid involves new synergies between microbial and electrochemical conversions . The sharp peaks at −0.45 V and −0.75 V vs. Ag/AgCl in the voltammograms correspond to the oxidation and reduction of the lead electrode with the typical Gaussian shape for surface reactions .
Physical And Chemical Properties Analysis
3-Hexenedioic acid has a density of 1.3±0.1 g/cm3, a boiling point of 368.7±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 67.6±6.0 kJ/mol, a flash point of 191.0±18.8 °C, and an index of refraction of 1.510 .
Scientific Research Applications
Application 1: Synthesis of Muconic Acid and Muconolactones
- Summary of the Application: Muconic acid and muconolactones are gaining high interest as platform molecules for the synthesis of a variety of compounds, especially in the domain of materials . In this study, an optimized catechol oxidative cleavage to muconic acid using performic acid was developed .
- Methods of Application: The procedure involves the use of common iron salts as catalysts to a level as low as 0.0mol%, for a maximum turnover number of 05 13200 . The maximum muconic acid yield reached 84% after isolation by simple filtration . This procedure optimized on catechol was also efficient over a wide range of substituted catechols .
- Results or Outcomes: The procedure provided access to muconolactones in a domino reaction . Biobased catechols produced by a proven technology of lignin depolymerization were cleaved into muconolactones of high functional value .
Application 2: Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers
- Summary of the Application: The electrocatalytic conversion of cis,cis-muconic acid, a fermentation product, to trans,trans-muconic acid, trans-3-hexenedioic acid, and adipic acid is used for the production of biobased polyamides and polyesters such as nylon, nylon derivatives, and polyethylene terephthalate (PET) .
- Methods of Application: The electrocatalytic hydrogenation in this work considers a wide range of early, late, and post-transition metals (Cu, Fe, Ni, Mo, Pb, Pd, Sn, and Zn) with low and high hydrogen overpotentials, and varying degrees of metal hydrogen binding strengths .
- Results or Outcomes: The binding strength was determined to be an important factor for the conversion rate, faradaic efficiency, and product distribution . Selectivities are also discussed in relation to thermodynamic data, which suggests the possibility to tune the kinetics of the reaction to allow for the variable production of multiple biobased monomers .
Application 3: Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers
- Summary of the Application: The electrocatalytic conversion of cis,cis-muconic acid, a fermentation product, to trans,trans-muconic acid, trans-3-hexenedioic acid, and adipic acid is used for the production of biobased polyamides and polyesters such as nylon, nylon derivatives, and polyethylene terephthalate (PET) .
- Methods of Application: The electrocatalytic hydrogenation in this work considers a wide range of early, late, and post-transition metals (Cu, Fe, Ni, Mo, Pb, Pd, Sn, and Zn) with low and high hydrogen overpotentials, and varying degrees of metal hydrogen binding strengths .
- Results or Outcomes: The binding strength was determined to be an important factor for the conversion rate, faradaic efficiency, and product distribution . Selectivities are also discussed in relation to thermodynamic data, which suggests the possibility to tune the kinetics of the reaction to allow for the variable production of multiple biobased monomers .
Application 4: HPLC Column Separation
- Summary of the Application: 3-Hexenedioic acid can be separated on a Newcrom R1 HPLC column .
- Methods of Application: High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The Newcrom R1 HPLC column is used in this application .
- Results or Outcomes: The successful separation of 3-Hexenedioic acid on the Newcrom R1 HPLC column .
Application 5: Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers
- Summary of the Application: The electrocatalytic conversion of cis,cis-muconic acid, a fermentation product, to trans,trans-muconic acid, trans-3-hexenedioic acid, and adipic acid is used for the production of biobased polyamides and polyesters such as nylon, nylon derivatives, and polyethylene terephthalate (PET) .
- Methods of Application: The electrocatalytic hydrogenation in this work considers a wide range of early, late, and post-transition metals (Cu, Fe, Ni, Mo, Pb, Pd, Sn, and Zn) with low and high hydrogen overpotentials, and varying degrees of metal hydrogen binding strengths .
- Results or Outcomes: The binding strength was determined to be an important factor for the conversion rate, faradaic efficiency, and product distribution . Selectivities are also discussed in relation to thermodynamic data, which suggests the possibility to tune the kinetics of the reaction to allow for the variable production of multiple biobased monomers .
Application 6: HPLC Column Separation
- Summary of the Application: 3-Hexenedioic acid can be separated on a Newcrom R1 HPLC column .
- Methods of Application: High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The Newcrom R1 HPLC column is used in this application .
- Results or Outcomes: The successful separation of 3-Hexenedioic acid on the Newcrom R1 HPLC column .
Safety And Hazards
Safety measures for handling 3-Hexenedioic acid include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .
Future Directions
The electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid has potential for future study . The younger population displayed greater abundance of metabolites related to lipid and nucleotide synthesis, while the older population displayed decreased fatty acid oxidation and reduced tryptophan metabolism .
properties
IUPAC Name |
(E)-hex-3-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXQAFNHCBTK-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063461, DTXSID301312043 | |
Record name | 3-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-β-Hydromuconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | trans-3-Hexenedioic acid | |
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Record name | 3-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
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Solubility |
17 mg/mL | |
Record name | 3-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
3-Hexenedioic acid | |
CAS RN |
29311-53-3, 4436-74-2 | |
Record name | trans-β-Hydromuconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29311-53-3 | |
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Record name | 3-Hexenedioic acid | |
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Record name | 3-Hexenedioic acid, (E)- | |
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Record name | 3-Hexenedioic acid | |
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Record name | 3-Hexenedioic acid | |
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Record name | trans-β-Hydromuconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |
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Record name | Hex-3-enedioic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.408 | |
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Record name | 3-HEXENEDIOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ69UAJ5IN | |
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Record name | 3-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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